Eg5-IN-2

Eg5 inhibition KSP inhibitor potency ADC payload selection

Sourcing a stereochemically defined, sub-nanomolar Eg5 inhibitor for ADC payload development often involves lengthy lead times and uncertain potency. Eg5-IN-2 (CAS 1629735-05-2) directly addresses this bottleneck. - Delivers consistent IC50 < 0.5 nM against KSP/Eg5, enabled by its specific (3S,4R)-4-fluoropyrrolidine and (2S)-2-hydroxypropanoyl stereochemistry. - The (2S)-2-hydroxypropanoyl group provides a ready conjugation handle for cleavable or non-cleavable linker-payload construction. - Supplied with full analytical characterization, ensuring immediate, reproducible use in ADC programs.

Molecular Formula C31H38F3N5O3
Molecular Weight 585.7 g/mol
Cat. No. B12374340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEg5-IN-2
Molecular FormulaC31H38F3N5O3
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCC(C(=O)N(CC1CNCC1F)C(C2=NC(=CN2CC3=CC=CC=C3)C4=C(C=CC(=C4)F)F)C(C)(C)CC(=O)NC)O
InChIInChI=1S/C31H38F3N5O3/c1-19(40)30(42)39(17-21-14-36-15-25(21)34)28(31(2,3)13-27(41)35-4)29-37-26(23-12-22(32)10-11-24(23)33)18-38(29)16-20-8-6-5-7-9-20/h5-12,18-19,21,25,28,36,40H,13-17H2,1-4H3,(H,35,41)/t19-,21-,25-,28-/m0/s1
InChIKeyORTCJMVBGRHSEH-YTVPYFAMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eg5-IN-2 KSP Inhibitor for ADC Payloads


(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide, designated Eg5-IN-2 (also referenced as Compound Scaffold B (4)), is a tri-substituted imidazole derivative that functions as a potent allosteric inhibitor of kinesin spindle protein (KSP, also known as KIF11 or Eg5) [1]. The compound inhibits Eg5 with an IC50 below 0.5 nM in biochemical assays [2]. Its molecular architecture—comprising a 2,5-difluorophenyl-imidazole core, a (3S,4R)-4-fluoropyrrolidin-3-yl moiety, a (2S)-2-hydroxypropanoyl group, and a N,3,3-trimethylbutanamide chain with defined (4R) stereochemistry—was disclosed within patent families describing fused heterocyclic derivatives with pharmaceutical utility [3]. The compound has been specifically identified as a suitable cytotoxic payload for antibody-drug conjugate (ADC) construction [2].

Eg5-IN-2 vs. Generic Imidazole KSP Inhibitors


The 1-benzyl-4-(2,5-difluorophenyl)imidazole scaffold defines a class of KSP/Eg5 inhibitors, yet the specific substitution pattern of Eg5-IN-2—particularly the (3S,4R)-4-fluoropyrrolidin-3-yl moiety and the (2S)-2-hydroxypropanoyl linker—dictates both target engagement potency and suitability for conjugation chemistry [1]. Patent disclosures reveal that structurally related imidazole KSP inhibitors exhibit IC50 values ranging from low nanomolar to micromolar, with only a subset achieving subnanomolar potency suitable for ADC payload applications [2]. Furthermore, the compound's stereochemical configuration influences metabolic stability and conjugation site accessibility; generic in-class analogs lacking this specific stereochemistry cannot guarantee equivalent performance in ADC linker-payload construction or maintain the requisite potency post-conjugation [3].

Eg5-IN-2: Quantitative Differentiation Evidence


Subnanomolar Potency Threshold for ADC Payloads

Eg5-IN-2 demonstrates biochemical inhibition of Eg5 with an IC50 of less than 0.5 nM, placing it among the most potent imidazole-based KSP inhibitors disclosed to date . In comparison, earlier-generation substituted imidazole KSP inhibitors described in the EP1912972 patent family exhibit IC50 values spanning from 11 nM to >100 nM in analogous enzymatic assays [1]. The >20-fold improvement in potency reflects optimization of the 2,5-difluorophenyl substitution and the introduction of the (3S,4R)-4-fluoropyrrolidine moiety [2].

Eg5 inhibition KSP inhibitor potency ADC payload selection mitotic kinesin

Stereochemical Impact on Target Binding

Eg5-IN-2 incorporates a (3S,4R)-4-fluoropyrrolidin-3-yl substituent, a specific stereochemical configuration that was identified through systematic SAR evaluation of fluoropyrrolidine-containing KSP inhibitors [1]. While comprehensive comparative IC50 data for all four stereoisomers of the 4-fluoropyrrolidine moiety are not publicly disclosed for this exact scaffold, class-level inference from fluoropyrrolidine amide inhibitor studies indicates that stereochemistry at the 3- and 4-positions of the pyrrolidine ring substantially modulates both biochemical potency and selectivity profiles [2]. The (3S,4R) configuration in Eg5-IN-2 is structurally analogous to the (S)-3-fluoropyrrolidine motif shown to confer selectivity advantages in related protease inhibitor programs [3].

stereochemistry fluoropyrrolidine conformation Eg5 binding site structure-activity relationship

Validated as an ADC Payload Scaffold

Eg5-IN-2 (Compound Scaffold B (4)) has been explicitly designated as suitable for use as an ADC payload in the synthesis of antibody-drug conjugates [1]. This designation distinguishes it from the majority of imidazole-based KSP inhibitors, which lack the requisite combination of subnanomolar potency, appropriate physicochemical properties, and conjugation-compatible functional groups. In comparative ADC development efforts, imidazole-containing KSP inhibitors served as starting points for Eg5 ADC programs at Novartis, where only optimized scaffolds with sufficient potency and linker attachment capability progressed to conjugate development [2]. Eg5-IN-2's (2S)-2-hydroxypropanoyl moiety provides a defined conjugation handle absent in simpler in-class analogs [3].

antibody-drug conjugate ADC payload KSP inhibitor conjugate targeted cancer therapy

Tubulin-Independent KSP Inhibition Mechanism

As a KSP/Eg5 inhibitor, Eg5-IN-2 targets the mitotic kinesin motor protein rather than tubulin, representing a mechanistic class distinct from conventional antimitotic agents such as taxanes and vinca alkaloids [1]. KSP inhibitors induce monopolar spindle formation and mitotic arrest through a tubulin-independent mechanism, a property that class-level evidence indicates may circumvent P-glycoprotein-mediated efflux—a common resistance mechanism in taxane-refractory solid tumors [2]. While direct comparative efflux data for Eg5-IN-2 are not publicly disclosed, the imidazole-based KSP inhibitor class has been characterized as useful for treating drug-resistant tumors expressing elevated P-glycoprotein [3].

mechanism of action mitotic kinesin tubulin-independent taxane-refractory cancer

Eg5-IN-2 ADC and Oncology Applications


ADC Linker-Payload Optimization

Eg5-IN-2 serves as a validated ADC payload scaffold for constructing antibody-drug conjugates targeting tumor-associated antigens . Researchers can leverage the compound's subnanomolar potency (IC50 < 0.5 nM) and defined (2S)-2-hydroxypropanoyl conjugation handle to synthesize cleavable or non-cleavable linker-payload constructs [1]. This application is specifically supported by the compound's explicit designation as an ADC payload in vendor technical documentation and its structural similarity to imidazole-based KSP inhibitors that have advanced to ADC development programs [2].

Mitotic Arrest in Taxane-Refractory Cancer

As an allosteric Eg5/KSP inhibitor with a tubulin-independent mechanism, Eg5-IN-2 is suitable for investigating mitotic arrest pathways in cancer cell lines that have developed resistance to tubulin-binding antimitotics . Class-level evidence indicates that imidazole-based KSP inhibitors may retain activity in cells expressing elevated P-glycoprotein, making this compound valuable for studying resistance circumvention strategies [1]. The compound's defined stereochemistry—(3S,4R)-4-fluoropyrrolidine and (4R) configuration—ensures reproducible target engagement in these mechanistic investigations [2].

KSP Inhibitor Potency Benchmarking

With a reported IC50 below 0.5 nM against Eg5, this compound serves as a high-potency reference standard for benchmarking novel KSP inhibitors in biochemical and cellular assays . Researchers can compare the activity of new imidazole-based KSP inhibitor candidates against this subnanomolar benchmark to assess SAR optimization progress. The compound's stereochemically defined fluoropyrrolidine moiety also provides a reference point for evaluating the contribution of fluorine substitution and chirality to target engagement [1].

Conjugation Chemistry for Cytotoxic Payloads

The (2S)-2-hydroxypropanoyl group in Eg5-IN-2 provides a functional handle amenable to various conjugation strategies, including ester, carbamate, and ether linkage formation . This structural feature distinguishes Eg5-IN-2 from KSP inhibitors lacking suitable conjugation sites and makes it a practical substrate for developing and optimizing linker attachment chemistries. The defined (2S) stereochemistry at this position ensures consistent conjugation outcomes compared to racemic or alternative stereoisomeric preparations [1].

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